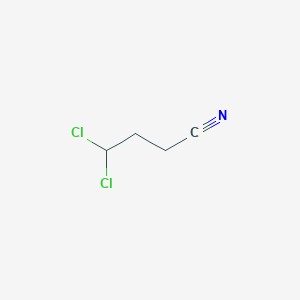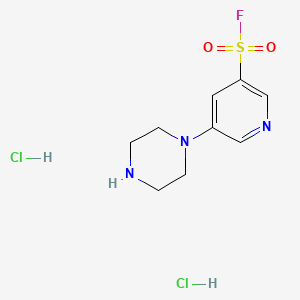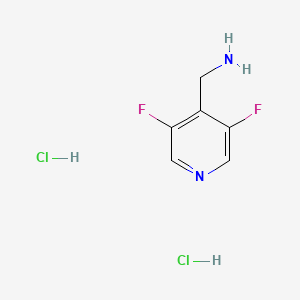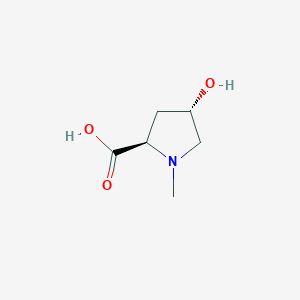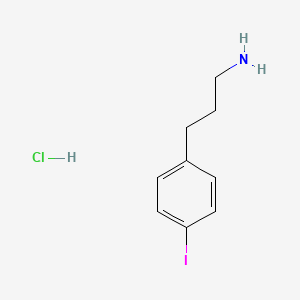amine hydrochloride](/img/structure/B13458519.png)
[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl](methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties
Méthodes De Préparation
The synthesis of (5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride typically involves the cyclization of hydrazides with appropriate reagents. One common method includes the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate (K₂CO₃), followed by oxidative cleavage and cyclization . Another method involves the use of acylhydrazones, which undergo cyclization in the presence of a photocatalyst and a cobaloxime catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Cyclization: Cyclization reactions can be facilitated by reagents such as phosphorus oxychloride (POCl₃) or triphenylphosphine (PPh₃).
Applications De Recherche Scientifique
(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity . For example, the compound may inhibit enzymes involved in bacterial cell wall synthesis or viral replication .
Comparaison Avec Des Composés Similaires
(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride can be compared with other 1,3,4-oxadiazole derivatives, such as:
5-Phenyl-1,3,4-oxadiazole: Known for its anticancer and antiviral activities.
5-Methyl-1,3,4-oxadiazole: Exhibits antibacterial and antifungal properties.
5-Aryl-1,3,4-oxadiazole: Used in the development of anti-inflammatory and analgesic agents.
The uniqueness of (5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxadiazole derivatives .
Propriétés
Formule moléculaire |
C6H12ClN3O |
|---|---|
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
1-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-5-8-9-6(10-5)4-7-2;/h7H,3-4H2,1-2H3;1H |
Clé InChI |
NTOFDZISCKHOFQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(O1)CNC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B13458437.png)

![N-[2-(1H-Indol-3-yl)ethyl]dodecanamide](/img/structure/B13458446.png)
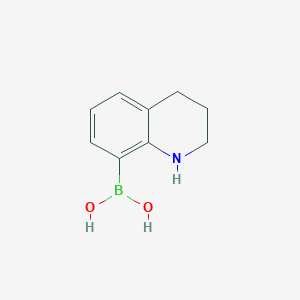
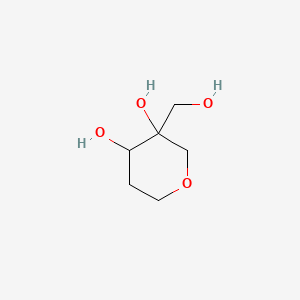

amino}acetic acid](/img/structure/B13458451.png)
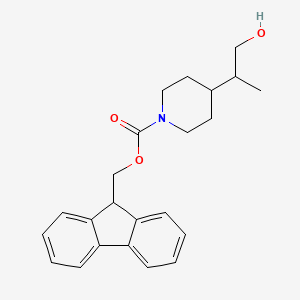
![[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine](/img/structure/B13458454.png)
